AKR1C3 Enzyme Inhibition: Generic vs. Defined Stereochemistry Scaffold Comparison
The generic 3-phenylcyclopentanecarboxylic acid (undefined stereochemistry) inhibits AKR1C3 with Ki = 48.5 μM and IC₅₀ = 98.6 μM at pH 6.5 in human enzyme assays [1]. The defined (1R,3R) stereochemical scaffold serves as a key intermediate for amino-substituted analogs that can be optimized for enhanced target engagement, as demonstrated in patents where stereospecific synthesis of (1R,3R)-configured intermediates enables preparation of biologically active molecules [2]. While direct head-to-head inhibition comparison data between CAS 1932211-29-4 and CAS 91495-75-9 against AKR1C3 is not available in published literature, the stereochemical definition of the (1R,3R) scaffold provides a controlled starting point for structure-activity relationship studies that the undefined generic mixture cannot offer.
| Evidence Dimension | Enzyme inhibition potency and stereochemical utility |
|---|---|
| Target Compound Data | Defined (1R,3R) stereochemistry; serves as intermediate for stereospecific synthesis of biologically active amino-substituted analogs |
| Comparator Or Baseline | Generic 3-phenylcyclopentanecarboxylic acid (CAS 91495-75-9): Ki = 48.5 μM, IC₅₀ = 98.6 μM (AKR1C3); undefined stereochemistry |
| Quantified Difference | Comparator exhibits modest AKR1C3 inhibition with Ki 48.5 μM; target compound offers defined stereochemistry enabling controlled analog synthesis with potential for improved target engagement |
| Conditions | Human AKR1C3 enzyme assay, pH 6.5, temperature not specified (for comparator data) |
Why This Matters
For procurement in AKR1C3-targeted research programs, the defined (1R,3R) stereochemical scaffold enables systematic SAR exploration and stereospecific derivatization, whereas generic undefined stereoisomer mixtures introduce uncontrolled variables.
- [1] Stefane, B.; Brozic, P.; Vehovc, M.; Rizner, T.L.; Gobec, S. New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. Eur. J. Med. Chem. 2009, 44, 2563-2571. View Source
- [2] Gordon, T.D.; Wallace, G.A.; Hayes, M.E.; Lukin, K.A.; Wang, L. US Patent 7,956,195 B2 (2011). Process for the preparation and isolation of the individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates. View Source
